Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3,4,3'-Tri-O-methylflavellagic Acid
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3,4,3'-Tri-O-methylflavellagic Acid
This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of 3,4,3'-Tri-O-methylflavellagic acid. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, analytical chemistry, and medicinal chemistry. We will delve into the synergistic application of modern spectroscopic techniques, emphasizing the causality behind experimental choices and the self-validating nature of a well-executed structure elucidation workflow.
Introduction: The Significance of Methylated Flavonoids
3,4,3'-Tri-O-methylflavellagic acid is a methylated derivative of flavellagic acid, a polyphenolic compound found in various plant species. The addition of methyl groups can significantly alter the physicochemical and biological properties of the parent molecule, often enhancing its bioavailability and therapeutic potential. Accurate and robust structure elucidation is the cornerstone of any research and development effort involving such natural products, ensuring the correct molecular identity for subsequent biological and pharmacological investigations.
This guide will systematically detail the process of confirming the structure of 3,4,3'-Tri-O-methylflavellagic acid, a compound isolated from natural sources such as Syzygium polycephalum[1]. We will explore the application and interpretation of data from Mass Spectrometry, UV-Vis Spectroscopy, Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques, including 1D (¹H and ¹³C) and 2D (HSQC and HMBC) experiments.
The Elucidation Workflow: A Multi-faceted Approach
The definitive structure determination of a natural product is rarely achieved through a single analytical technique. Instead, it relies on the convergence of evidence from multiple, complementary methods. The workflow for elucidating the structure of 3,4,3'-Tri-O-methylflavellagic acid is a prime example of this synergistic approach.
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry (MS) is the initial and indispensable step for determining the molecular weight and elemental composition of an unknown compound. For 3,4,3'-Tri-O-methylflavellagic acid, a high-resolution mass spectrometer, such as one utilizing Direct Analysis in Real Time (DART) or Electrospray Ionization (ESI), is employed.
Experimental Protocol (DART-MS):
-
A small amount of the purified solid sample is placed in the gap between the DART ion source and the mass spectrometer inlet.
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A stream of heated, ionized gas (typically helium or nitrogen) is directed at the sample, causing desorption and ionization.
-
The ionized molecules are then drawn into the mass spectrometer for mass-to-charge ratio (m/z) analysis.
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The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation:
The expected molecular formula for 3,4,3'-Tri-O-methylflavellagic acid is C₁₇H₁₂O₈. The calculated monoisotopic mass is 344.0532 g/mol . High-resolution mass spectrometry should yield an m/z value for the protonated molecule [M+H]⁺ that is within a few parts per million (ppm) of the calculated value, confirming the elemental composition.
Proposed Fragmentation Pattern:
UV-Vis and IR Spectroscopy: Probing the Electronic and Vibrational Landscape
UV-Vis Spectroscopy:
This technique provides information about the electronic transitions within the molecule, which is indicative of the chromophore system.
Experimental Protocol (UV-Vis):
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A dilute solution of the purified compound is prepared in a UV-transparent solvent, such as methanol (CH₃OH).
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The solution is placed in a quartz cuvette.
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The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.
Data Interpretation:
For 3,4,3'-Tri-O-methylflavellagic acid in methanol, characteristic absorption bands are observed at approximately 372.3 nm and 247.6 nm[3]. These absorptions are consistent with the extended π-conjugated system of the flavellagic acid core, which includes benzene rings and carbonyl groups[3].
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol (FTIR):
-
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
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The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Interpretation:
The IR spectrum of 3,4,3'-Tri-O-methylflavellagic acid will exhibit characteristic absorption bands indicating the presence of:
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A hydroxyl (-OH) group (broad band around 3423 cm⁻¹)[3].
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Aromatic C-H stretching.
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Carbonyl (C=O) stretching of the lactone rings (around 1726-1751 cm⁻¹)[4].
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C-O stretching of the ether groups (methoxy groups) and the lactones.
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C=C stretching of the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (HSQC and HMBC) experiments provides information on the chemical environment of each proton and carbon atom and their connectivity.
Experimental Protocol (NMR):
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Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆).
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The solution is transferred to a 5 mm NMR tube.
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¹H, ¹³C, DEPT-135, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz).
¹H and ¹³C NMR Data Analysis
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons, while the ¹³C NMR spectrum reveals the number of different types of carbon atoms.
Key ¹H NMR Signals (in DMSO-d₆): [1]
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Two singlets in the aromatic region at approximately δ 7.62 and 7.51 ppm, each integrating to one proton. These correspond to the two isolated aromatic protons (H-5' and H-5).
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Three sharp singlets in the upfield region at approximately δ 4.05, 4.04, and 3.99 ppm, each integrating to three protons. These are characteristic of the three methoxy (-OCH₃) groups.
Key ¹³C NMR Signals (in DMSO-d₆): [4]
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Signals for the two lactone carbonyl carbons (C-7 and C-7') are expected in the downfield region (around δ 158 ppm).
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A series of signals for the sp²-hybridized carbons of the aromatic rings.
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Three signals in the upfield region (around δ 61.3, 60.9, and 56.7 ppm) corresponding to the three methoxy carbons.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 3-OCH₃ | 4.05 (s) | 61.3 |
| 4-OCH₃ | 3.99 (s) | 56.7 |
| 3'-OCH₃ | 4.04 (s) | 60.9 |
| H-5 | 7.51 (s) | 107.5 |
| H-5' | 7.62 (s) | 111.8 |
| C-1 | - | 111.9 |
| C-2 | - | 141.5 |
| C-3 | - | 140.8 |
| C-4 | - | 153.4 |
| C-6 | - | 113.6 |
| C-7 | - | 158.6 |
| C-1' | - | 110.7 |
| C-2' | - | 141.0 |
| C-3' | - | 140.4 |
| C-4' | - | 153.7 |
| C-6' | - | 112.5 |
| C-7' | - | 158.4 |
| Data sourced from Puspitasari et al., 2022[4]. |
2D NMR: Assembling the Molecular Puzzle
Heteronuclear Single Quantum Coherence (HSQC):
The HSQC experiment reveals the direct one-bond correlations between protons and carbons. This is crucial for assigning the carbons that are directly attached to protons.
Expected HSQC Correlations:
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The aromatic proton at δ 7.51 will show a correlation to the carbon at δ 107.5 (H-5 to C-5).
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The aromatic proton at δ 7.62 will correlate with the carbon at δ 111.8 (H-5' to C-5').
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The methoxy protons at δ 4.05, 4.04, and 3.99 will show correlations to their respective carbons at δ 61.3, 60.9, and 56.7.
Heteronuclear Multiple Bond Correlation (HMBC):
The HMBC experiment is the key to assembling the molecular fragments by identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This allows for the unambiguous placement of the methoxy groups and confirms the overall connectivity of the flavellagic acid backbone.
Key HMBC Correlations for Structure Confirmation:
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Placement of the 3-OCH₃ group: The protons of the methoxy group at δ 4.05 will show a strong correlation to the carbon at δ 140.8 (C-3).
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Placement of the 4-OCH₃ group: The protons of the methoxy group at δ 3.99 will show a strong correlation to the carbon at δ 153.4 (C-4).
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Placement of the 3'-OCH₃ group: The protons of the methoxy group at δ 4.04 will show a strong correlation to the carbon at δ 140.4 (C-3').
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Confirmation of the backbone: The aromatic proton H-5 (δ 7.51) will show correlations to C-4, C-6, and C-7. Similarly, H-5' (δ 7.62) will show correlations to C-4', C-6', and C-7'. These correlations confirm the positions of the aromatic protons relative to the carbonyl groups and the rest of the aromatic system.
Conclusion
The structure elucidation of 3,4,3'-Tri-O-methylflavellagic acid is a systematic process that relies on the integration of data from multiple spectroscopic techniques. High-resolution mass spectrometry establishes the molecular formula. UV-Vis and IR spectroscopy provide initial information about the chromophore and functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra allows for the complete and unambiguous assignment of the molecular structure. The key to this process is the interpretation of HMBC data, which provides the crucial long-range connectivity information needed to definitively place the three methoxy groups and assemble the entire molecular framework. This guide provides a robust framework for researchers to confidently elucidate the structure of this and other related natural products.
References
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Puspitasari, F., et al. (2022). 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies. RSC Advances, 12(47), 30783-30792. [Link][1][3][4][5]
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Djoukeng, J. D., et al. (2009). Identification of Ellagic Acid Derivatives from Stem Bark of Syzygium guineense (Myrtaceae). Natural Product Communications, 4(1), 51-54. [Link][6]
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Supporting Information for Puspitasari, F., et al. (2022). [Link][4][5]
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Supporting Information for Compound Characterization. [Link][4]
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Nguyen, L. H., et al. (2025). Isolation, structural determination of flavonoids and ellagic acid derivatives from the leaves of Cleistanthus eberhardtii. Journal of Pharmaceutical and Drug Research, 24, 51-57. [Link]
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Illustration of the fragmentation scheme of 3,3'-di-O-methyl ellagic acid. [Link][2]
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Silva, E. M., et al. (2006). Triterpenoids and a new ellagic acid derivative from the leaves of Eugenia florida. Journal of the Brazilian Chemical Society, 17(7), 1397-1401. [Link][9]
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Selected key HMBC correlations (H -> C) of 1 and 6. [Link][10]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link][11]
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¹³C-NMR chemical shifts for compound 3 in DMSO-d6. [Link][12]
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The structure of 3,4,3′-tri-O-methylellagic acid. [Link][13]
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Saini, M., et al. (2016). Antibacterial and Antioxidant Activities of 3-O-methyl Ellagic Acid from Stem Bark of Polyalthia longifolia Thw. Walailak Journal of Science and Technology (WJST), 13(12), 1019-1031. [Link][14]
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Scheme 2. Structures of the ellagic acid derivatives identified in the... [Link][15]
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Araya-Maturana, R., et al. (2004). Very Long-Range Correlations (n JC,H n > 3) in HMBC Spectra. Boletín de la Sociedad Chilena de Química, 49(4), 311-315. [Link][16]
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Puspitasari, F., et al. (2022). 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies. RSC Advances, 12(47), 30783-30792. [Link][1][3][4][5]
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